2,4-Dibromo-6-isopropoxyaniline

Lipophilicity Drug Design Permeability

2,4-Dibromo-6-isopropoxyaniline (CAS 1208078-17-4) is a tri-substituted aromatic amine belonging to the brominated aniline class. Its core structure features two bromine atoms at the 2- and 4-positions and an isopropoxy group at the 6-position on the benzene ring.

Molecular Formula C9H11Br2NO
Molecular Weight 309.00 g/mol
Cat. No. B12989066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-isopropoxyaniline
Molecular FormulaC9H11Br2NO
Molecular Weight309.00 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C(=CC(=C1)Br)Br)N
InChIInChI=1S/C9H11Br2NO/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5H,12H2,1-2H3
InChIKeyHUNJANAMOGNWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-isopropoxyaniline: A Physicochemically Differentiated Haloaniline Building Block for Targeted Synthesis


2,4-Dibromo-6-isopropoxyaniline (CAS 1208078-17-4) is a tri-substituted aromatic amine belonging to the brominated aniline class. Its core structure features two bromine atoms at the 2- and 4-positions and an isopropoxy group at the 6-position on the benzene ring . This substitution pattern distinguishes it from simpler dibromoanilines and from analogs bearing methoxy, ethoxy, or isopropyl substituents . The compound is typically supplied as a cream to pale pink powder with a purity of 95–98%, soluble in organic solvents such as ethanol and dichloromethane but insoluble in water . These characteristics position it as a versatile intermediate for pharmaceutical, agrochemical, and materials science research where precise control of lipophilicity, hydrogen-bonding capacity, and steric bulk is required.

Why 2,4-Dibromo-6-isopropoxyaniline Cannot Be Replaced by Generic Bromoanilines


The ortho-isopropoxy substituent in 2,4-dibromo-6-isopropoxyaniline imparts a unique combination of electronic, steric, and physicochemical properties that cannot be replicated by unsubstituted dibromoaniline, the 2,4,6-tribromo analog, or even the 6-methoxy and 6-isopropyl variants . Specifically, the isopropoxy group provides two hydrogen-bond acceptor sites versus one for the isopropyl analog, while its branched alkyl chain introduces greater conformational flexibility (two rotatable bonds) than the methoxy analog (one rotatable bond) [1]. These differences translate into measurable shifts in lipophilicity (LogP), solubility, and reactivity that are critical for applications demanding precise tuning of molecular recognition, pharmacokinetic properties, or chemoselective transformations.

Quantitative Differentiation of 2,4-Dibromo-6-isopropoxyaniline from Closest Analogs


Lipophilicity Tuning: LogP 3.58 Positions the Isopropoxy Analog Between Methoxy and Isopropyl Variants

The LogP of 2,4-dibromo-6-isopropoxyaniline (3.58) is 0.08 units lower than that of the 6-methoxy analog (3.66, ACD/LogP) and 0.34 units lower than that of the 6-isopropyl analog (3.92) . This places the compound in an optimal lipophilicity window for drug-like molecules (LogP 3–4), offering a balance between membrane permeability and aqueous solubility not achievable with the more lipophilic isopropyl or tribromo (LogP 3.80) analogs [1].

Lipophilicity Drug Design Permeability

Hydrogen-Bond Acceptor Advantage: Dual HBA Sites Enable Stronger Target Engagement

2,4-Dibromo-6-isopropoxyaniline possesses two hydrogen-bond acceptor (HBA) sites—the ether oxygen of the isopropoxy group and the amine nitrogen—compared to only one HBA site in the 6-isopropyl analog and the parent dibromoaniline [1]. The 6-methoxy analog also has two HBA sites but is constrained by a single rotatable bond . The additional HBA capacity of the target compound can enhance aqueous solubility and facilitate specific polar interactions with biological targets or catalysts.

Hydrogen Bonding Binding Affinity Solubility

Conformational Flexibility: Two Rotatable Bonds in the Isopropoxy Group Enable Induced-Fit Binding

The isopropoxy substituent introduces two freely rotatable bonds (O–C and C–C), compared to a single rotatable bond for both the methoxy and isopropyl analogs and zero for the parent dibromoaniline . This increased conformational freedom allows the compound to adopt a wider range of low-energy conformations, which can be advantageous for induced-fit binding to flexible protein pockets or for achieving optimal orientation in catalytic cycles.

Conformational Flexibility Molecular Recognition Entropy

Steric Modulation: Isopropoxy Bulk Directs Chemoselective Bromination and Cross-Coupling

The steric bulk of the isopropoxy group influences the reactivity of the aromatic ring toward electrophilic substitution and transition-metal-catalyzed cross-coupling. Literature data on alkoxybenzenes show that the bromination rate at the para position follows the order tert-butoxy < ethoxy < isopropoxy, with the isopropoxy group providing an intermediate steric environment that balances electronic activation and steric hindrance [1]. This class-level inference suggests that 2,4-dibromo-6-isopropoxyaniline may exhibit distinct chemoselectivity in reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings compared to less hindered methoxy or more hindered tert-butoxy analogs.

Steric Effects Chemoselectivity Cross-Coupling

Solubility Profile: Organic-Solvent Compatibility Facilitates Downstream Processing

2,4-Dibromo-6-isopropoxyaniline is reported to be soluble in ethanol and dichloromethane but insoluble in water . This profile is characteristic of moderately lipophilic brominated anilines and contrasts with the 2,4-dibromoaniline parent, which has limited solubility even in organic solvents due to its lower LogP (2.87) and absence of the solubilizing alkoxy group [1]. The isopropoxy group enhances organic solubility, facilitating homogeneous reaction conditions for further derivatization and simplifying purification via extraction or chromatography.

Solubility Formulation Process Chemistry

High-Value Application Scenarios for 2,4-Dibromo-6-isopropoxyaniline


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity

The LogP of 3.58 positions 2,4-dibromo-6-isopropoxyaniline within the optimal range for fragment hits (Rule of Three compliance). Its lipophilicity is lower than the isopropyl analog (LogP 3.92), reducing the risk of non-specific binding, while its dual HBA sites (2) provide more opportunities for polar interactions compared to mono-HBA analogs . This makes it a superior starting point for fragment growing or merging strategies targeting enzymes with flexible active sites.

Chemoselective Cross-Coupling in Convergent Synthesis

The differential steric environment created by the ortho-isopropoxy group can be exploited to achieve selective Suzuki-Miyaura coupling at the less hindered C–Br bond. Class-level evidence indicates that the isopropoxy group provides intermediate steric hindrance, which may allow sequential coupling strategies not feasible with the more hindered tert-butoxy or less selective methoxy analogs . This is particularly valuable for constructing biaryl libraries with defined substitution patterns.

Agrochemical Intermediate Requiring Environmental Stability

The combination of moderate lipophilicity (LogP 3.58) and two HBA sites may confer favorable environmental fate properties, such as reduced soil mobility compared to more lipophilic analogs (e.g., isopropyl derivative, LogP 3.92). The isopropoxy group also provides a handle for further metabolic modification, making the compound a versatile building block for herbicide or fungicide development programs .

Material Science: Precursor for Halogen-Bonding Supramolecular Architectures

The presence of two bromine atoms at the 2- and 4-positions, combined with the ether oxygen of the isopropoxy group, creates a unique halogen/hydrogen-bond donor-acceptor topology. This can be exploited for crystal engineering of halogen-bonded co-crystals or porous organic frameworks, where the isopropoxy group's conformational flexibility (2 rotatable bonds) allows adaptive packing not possible with the rigid methoxy analog (1 rotatable bond) .

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